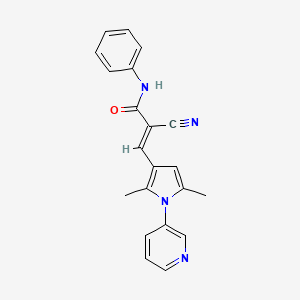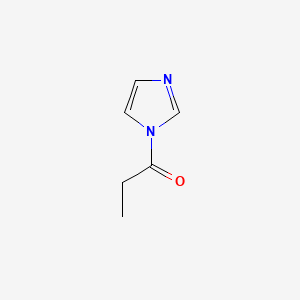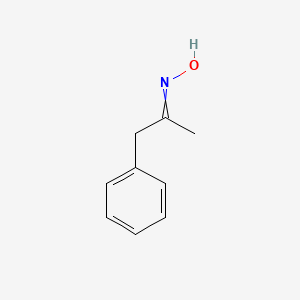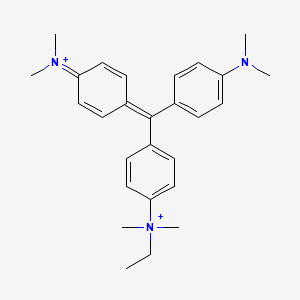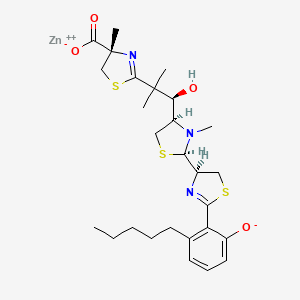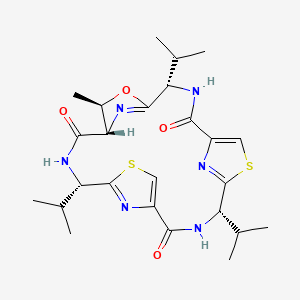
麦角酰胺
描述
麦角醇: 是一种从菊科千里光属的干燥花中分离得到的倍半萜内酯。 它以其生物活性而闻名,特别是它通过使 NF-κB 失活而抑制巨噬细胞中诱导型一氧化氮合酶和环氧合酶-2 表达的能力 .
科学研究应用
麦角醇具有广泛的科学研究应用:
化学: 用作倍半萜内酯及其反应性研究的模型化合物。
生物学: 研究其对细胞过程的影响,特别是它在抑制 NF-κB 活性中的作用。
医药: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 用于开发新药以及作为质量控制中的参考化合物。
作用机制
麦角醇主要通过使 NF-κB 失活而发挥其作用,NF-κB 是一种参与炎症反应的关键转录因子。 通过抑制 NF-κB,麦角醇降低了诱导型一氧化氮合酶和环氧合酶-2 的表达,从而减少了炎症介质的产生 .
安全和危害
Ergolide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Ergolide . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .
生化分析
Biochemical Properties
Ergolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ergolide has been shown to modulate the expression of heme oxygenase 1 (HMOX1) and growth/differentiation factor 15 (GDF15), which are involved in cellular stress responses and differentiation . Additionally, ergolide affects the proteasomal pathway, altering the expression of proteins such as BRCA2 and CDKN1A Interacting Protein (BCCIP) and Chitinase Domain Containing 1 (CHID1) .
Cellular Effects
Ergolide exerts significant effects on various cell types and cellular processes. It has been demonstrated to reduce the survival and viability of metastatic uveal melanoma cells in vitro and in vivo . Ergolide influences cell signaling pathways, gene expression, and cellular metabolism, leading to a dose-dependent reduction in cell proliferation and survival . In zebrafish xenograft models, ergolide treatment resulted in a significant regression of primary xenograft fluorescence, indicating its potential to inhibit tumor growth .
Molecular Mechanism
The molecular mechanism of ergolide involves several key interactions at the molecular level. Ergolide binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Proteome profiling of ergolide-treated cells identified numerous proteins whose expression was significantly altered, including those involved in the proteasomal pathway . The compound’s ability to modulate the expression of HMOX1 and GDF15 further underscores its impact on cellular stress responses and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ergolide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that ergolide treatment leads to a dose-dependent reduction in cell colony proliferation over a period of 96 hours . Additionally, proteome profiling at different time points (4 and 24 hours) revealed significant changes in protein expression, indicating the temporal dynamics of ergolide’s effects .
Dosage Effects in Animal Models
The effects of ergolide vary with different dosages in animal models. In zebrafish xenograft models, treatment with 2.5 µM ergolide resulted in a significant regression of primary xenograft fluorescence . Higher doses of ergolide have been associated with increased anti-proliferative effects, while lower doses may have a more moderate impact on cell survival and viability
Metabolic Pathways
Ergolide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s impact on metabolic flux and metabolite levels has been studied through proteome profiling, which identified numerous proteins involved in the proteasomal pathway . Ergolide’s modulation of HMOX1 and GDF15 expression further highlights its role in cellular stress responses and differentiation .
Transport and Distribution
Within cells and tissues, ergolide is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . In zebrafish xenograft models, ergolide treatment led to significant changes in primary xenograft fluorescence, indicating its distribution within the tumor microenvironment .
Subcellular Localization
Ergolide’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Proteome profiling of ergolide-treated cells revealed significant changes in the expression of proteins involved in the proteasomal pathway, suggesting its localization within cellular compartments associated with protein degradation .
准备方法
合成路线和反应条件
麦角醇可以通过多种有机合成路线合成。一种常见的方法是在酸性或碱性条件下使合适的先驱体环化。具体步骤和条件可能有所不同,但通常包括:
起始材料: 如倍半萜醇或醛等先驱体。
环化: 使用酸性或碱性催化剂诱导环化。
纯化: 使用色谱等技术分离纯化合物。
工业生产方法
麦角醇的工业生产通常涉及从天然来源中提取,特别是从菊科千里光属的干燥花中提取。该过程包括:
提取: 使用乙醇或甲醇等溶剂从植物材料中提取化合物。
浓缩: 蒸发溶剂以浓缩提取物。
纯化: 使用柱色谱等技术进一步纯化以获得高纯度麦角醇。
化学反应分析
反应类型
麦角醇经历几种类型的化学反应,包括:
氧化: 麦角醇可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将麦角醇转化为其还原形式。
取代: 各种取代反应可以将不同的官能团引入麦角醇分子中。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等试剂。
取代: 条件因所需取代而异,但常用试剂包括卤素和亲核试剂。
主要产品
从这些反应中形成的主要产物包括麦角醇的各种氧化、还原和取代衍生物,每种都可能具有不同的生物活性。
相似化合物的比较
类似化合物
青蒿素: 另一种具有类似 NF-κB 抑制活性的倍半萜内酯。
香豆素: 以其抗炎和抗癌特性而闻名。
青蒿素: 具有抗疟活性的倍半萜内酯。
麦角醇的独特性
麦角醇因其特定的分子结构及其对 NF-κB 的有效抑制而独一无二,使其成为研究炎症性疾病和潜在治疗应用的宝贵化合物。
如果您有任何其他问题或需要更多细节,请随时提出!
属性
IUPAC Name |
[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZXDWMCKMXFF-MMLVVLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970353 | |
| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54999-07-4 | |
| Record name | Ergolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


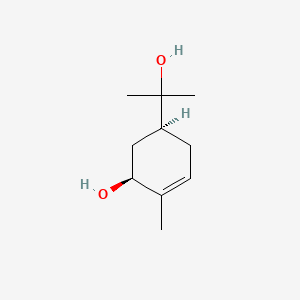
![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)
